![molecular formula C13H23N3O8S B014866 Fructose-1-SNAP CAS No. 330688-79-4](/img/structure/B14866.png)
Fructose-1-SNAP
Overview
Description
Fructose is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion . SNAP is a nitric oxide donor with increased cytotoxicity .
Synthesis Analysis
Fructose is naturally occurring and is found in fruits, honey, flowers, berries, and most root vegetables . The synthesis of SNAP involves complex chemical processes and it’s often used in research settings .
Molecular Structure Analysis
Fructose has a cyclic structure due to the presence of a keto group, resulting in the formation of an intramolecular hemiacetal . The structure of SNAP is more complex and includes a nitric oxide donating group .
Chemical Reactions Analysis
Fructose can be fermented anaerobically with the help of yeast or bacteria, where it is converted into carbon dioxide and ethanol . The reactions involving SNAP are more complex and often involve the release of nitric oxide .
Physical And Chemical Properties Analysis
Fructose is a white crystalline solid that is highly soluble in water . The properties of SNAP can vary, but it is typically used in solution .
Scientific Research Applications
Production of Fructo and Galacto-Oligosaccharides
Fructose-1-SNAP plays a crucial role in the production of Fructo and Galacto-Oligosaccharides (FOS and GOS). These are non-digestible oligosaccharides with prebiotic properties that can be incorporated into a wide number of products . The production of FOS and GOS involves enzymatic synthesis using disaccharides or other substrates, and hydrolysis of polysaccharides .
Prebiotic Properties
FOS and GOS, produced using Fructose-1-SNAP, are widely known for their prebiotic properties. They stimulate the growth and/or activity of beneficial bacteria in the colon, thus improving host health .
Nutritional Properties
In addition to their prebiotic properties, FOS and GOS also have important nutritional properties. They are low caloric sweeteners, give a feeling of satiety, contribute to body weight control, relieve constipation, have a low glycemic index and are not cariogenic .
Boosting Immunity
Numerous experimental studies have demonstrated the roles of FOS in boosting immunity . This makes Fructose-1-SNAP an important compound in the field of immunology.
Reducing Risk and Severity of Gastrointestinal Infection
FOS, produced using Fructose-1-SNAP, have been shown to reduce the risk and severity of gastrointestinal infection, inflammation, diarrhea, and inflammatory bowel disease .
Obesity Related Metabolic Disorders
Research has shown that FOS can help in managing obesity related metabolic disorders . This opens up new avenues for the use of Fructose-1-SNAP in the field of metabolic research.
Anticancerous Effect
FOS have also been shown to promote anticancerous effects . This suggests potential applications of Fructose-1-SNAP in cancer research.
Inducing Resistance in Plants
Fructose-1-SNAP, in the form of burdock fructooligosaccharide (BFO), has been shown to induce resistance in plants and postharvest fruits . This suggests potential applications in agriculture and food preservation.
Mechanism of Action
Target of Action
Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .
Mode of Action
Fructose-1-SNAP interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .
Biochemical Pathways
Fructose-1-SNAP affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .
Pharmacokinetics
Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .
Result of Action
The inhibition of FBPase by Fructose-1-SNAP leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that Fructose-1-SNAP could be a potential therapeutic agent for managing type 2 diabetes .
Action Environment
The action of Fructose-1-SNAP can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of Fructose-1-SNAP.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUYSUGHXUBVOG-JJKYCLHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438746 | |
Record name | Fructose-1-SNAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-1-SNAP | |
CAS RN |
330688-79-4 | |
Record name | Fructose-1-SNAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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